molecular formula C15H19N3O B2688670 2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1396808-06-2

2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B2688670
CAS No.: 1396808-06-2
M. Wt: 257.337
InChI Key: UJZYUTIEJLZJNF-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a synthetic organic compound that features a pyrazolo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the cyclopentyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyridine core with a cyclopentyl halide in the presence of a base.

    Introduction of the acetamide group: This is usually done by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the pyrazolo[1,5-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached.

Scientific Research Applications

2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyridine core is known to mimic certain biological molecules, allowing it to bind to active sites and modulate biological pathways. This can result in the inhibition or activation of specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a fused triazole ring and are investigated for their potential as kinase inhibitors.

Uniqueness

2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group and the acetamide functionality differentiates it from other pyrazolo[1,5-a]pyridine derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications.

Properties

IUPAC Name

2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c19-15(9-12-5-1-2-6-12)16-10-13-11-17-18-8-4-3-7-14(13)18/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZYUTIEJLZJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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